molecular formula GaSe B088741 Gallium selenide (Ga2Se3) CAS No. 12024-24-7

Gallium selenide (Ga2Se3)

Número de catálogo: B088741
Número CAS: 12024-24-7
Peso molecular: 148.69 g/mol
Clave InChI: QNWMNMIVDYETIG-UHFFFAOYSA-N
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Descripción

Significance of III-VI Defect Semiconductors in Modern Science

III-VI compound semiconductors, such as those formed from elements like gallium or indium with chalcogens like sulfur, selenium, or tellurium, are pivotal in the development of modern electronic and optoelectronic devices. researchgate.net These materials often crystallize in structures with inherent atomic vacancies, leading to them being termed "defect semiconductors." aip.orgosti.gov These defects are not necessarily imperfections but are integral to the crystal lattice, profoundly influencing the material's electronic and optical properties. aip.orgaip.org

The presence of these ordered or randomly distributed vacancies in the crystal structure of materials like Ga2Se3 gives rise to unique characteristics. cnr.it This makes them suitable for a wide array of applications, including photovoltaic devices, infrared detectors, and even as components in all-solid-state batteries. mdpi.comchalcogen.ro The ability to control and understand these defects is a key area of research, as it can lead to the enhancement of device efficiency and the development of novel functionalities. aip.orgaip.org For instance, the control of defect populations can improve the performance of light-emitting diodes (LEDs) and solar cells. aip.orgaip.org

Overview of Ga2Se3 as a Promising Chalcogenide Material

Gallium selenide (B1212193) (Ga2Se3) is a semiconductor composed of gallium and selenium that has garnered significant attention for its distinctive optical and electrical properties. ontosight.aiontosight.ai It crystallizes in a defect zinc-blende structure, where one-third of the gallium sites in the crystal lattice are vacant. cnr.itmdpi.com This inherent vacancy structure is a defining feature of Ga2Se3 and is the source of many of its interesting properties.

The material has a direct bandgap, a crucial factor for applications in light-emitting devices, photodetectors, and solar energy technologies. nih.govnih.gov Recent studies have definitively identified a direct band edge emission at approximately 1.85 eV at room temperature. nih.govacs.org This property, combined with its high absorption coefficient, makes Ga2Se3 a promising candidate for use as an absorber layer in solar cells. ontosight.ai

Furthermore, Ga2Se3 exhibits nonlinear optical properties, opening up possibilities for its use in advanced applications like second-harmonic generation and optical parametric oscillation. ontosight.ai Its low thermal conductivity also makes it a candidate for thermoelectric applications, which involve the conversion of heat energy into electrical energy. ontosight.ai

Table 1: Key Properties of Gallium Selenide (Ga2Se3)

PropertyValueReferences
Chemical Formula Ga2Se3 ontosight.aiontosight.ai
Compound Group III-VI Semiconductor ontosight.aiontosight.ai
Crystal Structure Defect Zinc-Blende cnr.itmdpi.com
Bandgap Energy ~1.85 - 2.1 eV ontosight.aiontosight.ainih.gov
Bandgap Type Direct nih.govnih.gov
Room Temperature Band-Edge Emission ~1.85 eV nih.govacs.org

Evolution of Research Interests in Ga2Se3 Systems

Initial research into Ga2Se3 was often centered on understanding its fundamental physical and chemical properties, including its crystal structure and basic optical and electrical characteristics. cnr.itresearchgate.net As a member of the A2B3-type semiconductor family, it has been studied alongside other metal chalcogenides like Ga2S3, Ga2Te3, and various indium selenides for its potential in photovoltaic and infrared detection applications. mdpi.com

More recently, research has evolved to explore more complex phenomena and applications. For example, studies have investigated the behavior of Ga2Se3 under high pressure, revealing structural phase transitions and a semiconductor-to-metal transition. mdpi.com The influence of hydrostatic environments on these phase transformations is also an active area of investigation. mdpi.com

The advent of nanotechnology has opened new avenues for Ga2Se3 research. Scientists are now exploring the synthesis and properties of Ga2Se3 in the form of nanowires and other nanostructures. cnr.itfuncmater.com These nanoscale versions of the material could unlock new applications in fields such as photocatalysis for water splitting and as a negative electrode material for lithium-ion batteries. cnr.it Furthermore, doping Ga2Se3 with magnetic impurities has shown promise in creating diluted magnetic semiconductors, with observations of room-temperature ferromagnetism in some cases. cnr.it The study of pseudo-binary systems, such as In2Se3-Ga2Se3, is also gaining traction due to their interesting structural features and nonlinear optical properties. researchgate.net

Propiedades

Número CAS

12024-24-7

Fórmula molecular

GaSe

Peso molecular

148.69 g/mol

Nombre IUPAC

gallium;selenium

InChI

InChI=1S/Ga.Se

Clave InChI

QNWMNMIVDYETIG-UHFFFAOYSA-N

SMILES

[Ga+3].[Ga+3].[Se-2].[Se-2].[Se-2]

SMILES canónico

[Ga].[Se]

Otros números CAS

58127-88-1
12024-24-7

Pictogramas

Acute Toxic; Health Hazard; Environmental Hazard

Origen del producto

United States

Electronic Structure and Properties of Ga2se3

Band Structure Engineering and Characteristics

The electronic band structure of gallium selenide (B1212193) (Ga2Se3) is a subject of significant interest due to its unique properties arising from a high concentration of intrinsic cation vacancies. These vacancies can order in different ways, leading to various crystalline phases with distinct electronic characteristics.

Direct and Indirect Band Gaps in Various Ga2Se3 Phases

Gallium selenide can exist in several crystalline phases, including cubic (α-Ga2Se3), monoclinic (β-Ga2Se3), and orthorhombic (γ-Ga2Se3) structures. The nature of the band gap, whether direct or indirect, is highly dependent on the specific phase and the ordering of gallium vacancies.

The α-phase, which has a defect zincblende structure, is generally considered to have a direct band gap. Experimental studies using micro-photoluminescence (μPL), micro-thermoreflectance (μTR), and micro-transmittance have confirmed a direct band-edge emission at approximately 1.85 eV at room temperature for α-Ga2Se3. First-principles calculations also support a direct band gap for certain vacancy-ordered configurations. For instance, a zigzag-line vacancy-ordered Ga2Se3 is predicted to have a direct band gap of about 2.56 eV.

Conversely, some phases and vacancy arrangements can lead to an indirect band gap. Theoretical calculations suggest that a straight-line vacancy-ordered Ga2Se3 possesses an indirect band gap of around 1.99 eV. Experimental reports have also indicated indirect transitions, with values around 1.92 eV to 1.95 eV. The experimental band gap values for Ga2Se3 have been reported to be in the range of 2.0 to 2.6 eV at room temperature.

The discrepancy in reported band gap values and their direct or indirect nature can be attributed to the different synthesis methods and the resulting vacancy ordering. For instance, bulk samples, which may have a higher prevalence of straight-line vacancies, often exhibit a band gap of around 2.0 eV, which is sometimes reported as indirect.

Table 1: Reported Band Gap Values for Different Ga2Se3 Phases and Ordering

Phase/Vacancy OrderingBand Gap TypeBand Gap (eV)MethodReference
α-Ga2Se3 (defect zincblende)Direct~1.85 (at 300 K)Experimental (μPL, μTR)
Zigzag-line vacancy-orderedDirect~2.56 (at 0 K)Theoretical (scGW)
Straight-line vacancy-orderedIndirect~1.99 (at 0 K)Theoretical (scGW)
Orthorhombic Ga2Se3---1.75 - 2.0Theoretical
Monoclinic Ga2Se3---2.07 - 2.56Theoretical
Undoped single crystalDirect1.92 (at room temp)Experimental
Undoped single crystalDirect2.070 (at 298 K)Experimental

Influence of Vacancy Ordering on Band Gap

The arrangement of stoichiometric cation vacancies in the Ga2Se3 lattice plays a crucial role in determining its band gap energy. First-principles calculations have demonstrated that the ordering of these vacancies can cause a significant variation in the band gap, by as much as 0.55 eV.

Specifically, theoretical studies have identified two primary short-range order configurations for vacancies: a zigzag-line arrangement and a straight-line arrangement. The zigzag-line vacancy-ordered structure, which corresponds to a monoclinic phase (mono-Ga2Se3), is associated with a larger band gap. In contrast, the straight-line vacancy-ordered structure, corresponding to an orthorhombic phase (ortho-Ga2Se3), results in a smaller band gap.

According to self-consistent GW (scGW) calculations, the zigzag-line ordered Ga2Se3 has a direct band gap of approximately 2.56 eV, while the straight-line ordered Ga2Se3 has an indirect band gap of about 1.99 eV at 0 K. This calculated difference of 0.55 eV is consistent across various computational methods, including normal density functional theory (DFT) and hybrid DFT. The variation in the band gap due to vacancy ordering is a key factor in explaining the range of experimentally observed band gap values.

The presence of these ordered vacancies introduces one-dimensional electronic states at the valence-band maximum (VBM), a feature that has been predicted by density-functional theory and observed in angle-resolved photoemission spectroscopy studies. The local environment of the vacancies, rather than their long-range ordering, is considered the primary factor influencing the structural and electronic properties of Ga2Se3.

Temperature Dependence of Band Gap Energy (Varshni Equation)

The band gap energy of Ga2Se3 exhibits a dependence on temperature that can be described by the Varshni equation. This empirical formula models the decrease in band gap energy as the temperature increases, which is a common behavior in semiconductors due to electron-phonon interactions and thermal expansion of the lattice.

The Varshni equation is expressed as: Eg(T) = Eg(0) - αT2 / (β + T)

Where:

Eg(T) is the band gap energy at temperature T.

Eg(0) is the band gap energy at 0 K.

α is the Varshni constant related to the strength of the electron-phonon interaction.

β is a constant closely related to the Debye temperature of the material.

Experimental studies on the direct band edge of Ga2Se3 have determined the parameters for the Varshni equation. One study reported values of Eg(0) = 2.005 ± 0.002 eV, α = (7.1 ± 0.7) × 10-4 eV/K, and β = 120 ± 40 K. Another study on undoped Ga2Se3 single crystals found Eg(0) = 2.177 eV, α = 7.8 × 10-4 eV/K, and β = 378 K. For Co-doped Ga2Se3, these parameters were found to be Eg(0) = 2.069 eV, α = 1.2 × 10-3 eV/K, and β = 349 K. The temperature-dependent micro-thermoreflectance (μTR) spectra of Ga2Se3 confirm this general semiconductor behavior, with the band-edge transition energies following the Varshni-type variation.

Table 2: Varshni Equation Parameters for Ga2Se3

SampleEg(0) (eV)α (eV/K)β (K)Reference
Ga2Se3 (direct band edge)2.005 ± 0.002(7.1 ± 0.7) × 10-4120 ± 40
Undoped Ga2Se32.1777.8 × 10-4378
Co-doped Ga2Se32.0691.2 × 10-3349

Carrier Dynamics and Transport Phenomena

The transport of charge carriers in Ga2Se3 is influenced by its defect-rich nature, which gives rise to unique electrical and photoelectrical properties.

Hall Effect Measurements and Carrier Mobility Analysis

Hall effect measurements have been employed to determine the carrier type, concentration, and mobility in Ga2Se3. As-grown Ga2Se3 is typically found to be a p-type semiconductor.

At room temperature (300 K), Hall measurements on as-grown p-type Ga2Se3 have revealed a dark resistivity of approximately 145 Ω·cm and a Hall mobility of about 11 cm2/V·s. Another study on undoped Ga2Se3 reported a carrier mobility of around 10-2 cm²/V·s. The ordering of vacancies has been shown to affect carrier mobility; for instance, in Ga2(Se0.33Te0.67)3, vacancy ordering leads to an increase in charge carrier mobility.

Table 3: Hall Effect Measurement Data for Ga2Se3

SampleCarrier TypeResistivity (Ω·cm)Hall Mobility (cm²/V·s)Temperature (K)Reference
As-grown Ga2Se3p-type~145~11300
Undoped Ga2Se3------~10⁻²---

Photoconductivity Mechanisms

The photoconductivity of Ga2Se3 is characterized by its response to light illumination, which involves the generation of electron-hole pairs and their subsequent transport and recombination. The mechanisms governing photoconductivity in Ga2Se3 are complex and are influenced by the presence of defect states and traps within the band gap.

Studies on Ga2Se3 single crystals have revealed that the photoconductivity spectrum, its temperature dependence, and current-light characteristics can be explained by a multicenter recombination model. This model incorporates:

An s-channel of active (fast) recombination.

r-centers of photosensitivity (slow recombination centers).

Traps for nonequilibrium majority carriers.

The presence of slow recombination "r-centers" is supported by the observation of temperature quenching of photoconductivity. At low temperatures, the current-light characteristics are linear, while they become superlinear in the region of strong photocurrent quenching.

The photoconductivity response of Ga2Se3 is notable. A peak photocurrent responsivity of approximately 2.25 μA/μW has been measured at 1.92 eV in a Ga2Se3 photoconductor. Another study reported a maximum photoresponsivity of about 2.25 A/W at 642 nm. The defect nature of Ga2Se3 can extend the carrier lifetime, leading to a higher normalized gain compared to other materials like GaSe and WSe2. The photoconductivity mechanisms in Ga2Se3 are also influenced by trap distributions, with some studies suggesting space-charge-limited conduction due to an exponentially decreasing distribution of traps at high forward bias in heterojunction devices.

Surface Photovoltaic (SPV) Response

The surface photovoltaic (SPV) response of Ga₂Se₃ reveals its potential for optoelectronic applications, particularly in photodetectors and solar cells. Studies on Copper/Ga₂Se₃ (Cu/Ga₂Se₃) Schottky-type structures have provided significant insights into its photovoltaic properties. As a p-type semiconductor, Ga₂Se₃ exhibits downward band bending near the Cu/Ga₂Se₃ junction. researchgate.netnih.gov

The SPV response spectrum of a Cu/Ga₂Se₃ structure, measured in the energy range of 1.5 to 5 eV, shows a distinct peak. The response begins to increase at photon energies greater than its direct band gap of approximately 1.85 eV. researchgate.netnih.gov A peak SPV responsivity of about 6.2 mV/μW has been recorded at an energy of 2.25 eV. researchgate.netnih.govrsc.org Beyond this peak, the responsivity gradually decreases as the incident photon energy increases. This decrease is attributed to the surface-recombination effect, which reduces the number of net excess carriers. researchgate.netnih.gov Despite this, Ga₂Se₃ maintains good responsivity in the visible spectrum, from 1.9 to 3.1 eV. researchgate.netnih.gov

The direct band edge of Ga₂Se₃ is a critical factor for its application in photovoltaic devices. researchgate.netnih.govrsc.org The material also demonstrates significant photoconductivity, with a measured photoresponsivity of approximately 2.25 A/W at 642 nm. researchgate.netnih.gov

PropertyValueConditions
Semiconductor Typep-typeAs-grown crystal
Dark Resistivity~145 Ω·cm300 K
Hall Mobility~11 cm²/V·s300 K
Peak SPV Responsivity~6.2 mV/μWat 2.25 eV
Peak Photocurrent Responsivity~2.25 A/W (~2.25 µA/µW)at 642 nm (1.93 eV), f = 30 Hz, V = 30 V
Direct Band Gap (Eg)~1.85 eV300 K
Normalized Gain (Γₙ)8.34 × 10⁻³ cm⁻²·V⁻¹-
Detectivity (D*)2.5 × 10¹⁰ Jones-

Excitonic Behavior in Ga₂Se₃

The excitonic properties of Ga₂Se₃ are central to its optical emission characteristics. Both free and bound excitons have been observed, and their behavior is strongly influenced by temperature and the material's structural properties, including vacancy ordering and quantum confinement effects in nanostructures.

The presence of a direct band edge in α-Ga₂Se₃ gives rise to free exciton (B1674681) (FX) emissions. nih.govacs.org At room temperature (around 300 K), a clear photoluminescence (PL) peak is observed at approximately 1.85 eV, which is attributed to a combination of band-edge free excitons, bound excitons, and defect emissions. nih.govresearchgate.net As the temperature increases, the FX emission becomes the dominant feature in the PL spectrum. nih.govresearchgate.net For instance, at 320 K, the emission peak is located at about 1.835 eV. nih.govresearchgate.net

Temperature-dependent micro-photoluminescence (μPL) and micro-thermoreflectance (μTR) studies confirm the direct band-edge nature of Ga₂Se₃. nih.govacs.orgresearchgate.net The temperature dependence of the direct band gap energy (Egd) follows the Varshni-type formula:

Eg(T) = Eg(0) – α·T² / (β + T)

From experimental data, the fitting parameters have been determined as:

Eg(0) = 2.005 ± 0.002 eV

α = (7.1 ± 0.7) × 10⁻⁴ eV/K

β = 120 ± 40 K acs.org

At low temperatures, such as 160 K, the FX peak is detected at a higher energy of around 1.945 eV. nih.govresearchgate.net

In addition to free excitons, bound exciton (BX) emissions are prominently observed in Ga₂Se₃, particularly at lower temperatures. nih.govacs.org These excitons are bound to impurities or defect states within the crystal lattice. In α-Ga₂Se₃, the BX feature is inferred to be an acceptor-bound exciton. nih.govacs.orgresearchgate.net

At a low temperature of 160 K, a BX peak is clearly detected at approximately 1.822 eV, alongside the FX peak. nih.govresearchgate.net As the temperature rises, the intensity of the BX emission decreases more rapidly than that of the FX emission. nih.govresearchgate.net This is due to the thermal ionization, or "debound effect," where the increasing thermal energy (k·T) becomes sufficient to release the exciton from the impurity or defect state. nih.govresearchgate.net

The thermal-ionization temperature for the BX emission in Ga₂Se₃ is approximately 300 K, which corresponds to a thermal energy of about 26 meV. nih.govacs.orgresearchgate.net Above this temperature, the BX peak is quenched and merges with the FX emission, which then dominates the photoluminescence spectrum. acs.org

Exciton TypeEmission Energy (at 160 K)Key Characteristics
Free Exciton (FX)~1.945 eVDominates at higher temperatures (e.g., 300-320 K). nih.govresearchgate.net
Bound Exciton (BX)~1.822 eVQuenched above ~300 K due to thermal ionization. nih.govacs.org

When Ga₂Se₃ is structured at the nanoscale, quantum confinement effects significantly influence its excitonic behavior. This is particularly evident in Ga₂Se₃/GaSe allotropic nanostructures, where inclusions of Ga₂Se₃ of varying sizes are embedded within a GaSe matrix. rsc.orgresearchgate.netnih.gov

These Ga₂Se₃ inclusions act similarly to quantum dots. rsc.orgresearchgate.netnih.gov The energy positions of the exciton emission lines become dependent on the size of these inclusions. rsc.orgresearchgate.netnih.gov This quantum confinement leads to the emission of narrow exciton lines, a key characteristic for applications in quantum technologies. rsc.orgnih.gov Such nanostructures have demonstrated the ability to act as single-photon emitters, with a second-order correlation function g⁽²⁾(0) of approximately 0.10 at 10 K, indicating a high degree of single-photon purity. rsc.orgresearchgate.net The formation of these nanostructures can be achieved through methods like van der Waals epitaxy, especially with a high VI/III flux ratio. rsc.orgresearchgate.net

A remarkable property of the narrow exciton lines emitted from Ga₂Se₃/GaSe nanostructures is their strong linear polarization. rsc.orgresearchgate.netresearchgate.net This polarization is a direct consequence of the intrinsic crystal structure of Ga₂Se₃, specifically the ordering of gallium (Ga) vacancies. rsc.orgresearchgate.netresearchgate.net

The Ga₂Se₃ compound has a defect zinc-blende structure where one-third of the cation sites are vacant. acs.orgrsc.org These vacancies can arrange themselves in an ordered fashion along specific crystalline directions. rsc.orgresearchgate.net This ordered superstructure breaks the crystal's symmetry, leading to optical anisotropy. researchgate.net

In vacancy-ordered Ga₂Se₃ grown on specific substrates, the emission intensity of certain polarization components is found to be much stronger than others. researchgate.net For instance, in films grown with a high VI/III ratio, a vacancy-ordered superstructure can form predominantly in the researchgate.net direction. researchgate.net This structural ordering is directly responsible for the linear polarization of the exciton emission from the Ga₂Se₃ inclusions. rsc.orgresearchgate.netresearchgate.net

Theoretical Investigations of Electronic Structure

First-principles calculations, particularly those based on Density Functional Theory (DFT), have provided deep theoretical insights into the electronic structure of Ga₂Se₃. researchgate.netresearchgate.netnih.govaip.orgwashington.edu These studies have confirmed that the ordering of stoichiometric cation vacancies has a profound influence on the material's bandgap. researchgate.netnih.gov

Theoretical calculations have shown that different arrangements of these vacancies can lead to significant variations in the bandgap, by as much as 0.55 eV. researchgate.netnih.gov For instance, scGW (self-consistent GW approximation) calculations predict that at 0 K, a zigzag-line vacancy-ordered Ga₂Se₃ has a direct bandgap of approximately 2.56 eV, while a straight-line vacancy-ordered structure has a minimum indirect bandgap of about 1.99 eV. researchgate.netnih.gov This range is consistent with experimentally observed bandgaps of 2.0-2.6 eV at room temperature. nih.gov

Density Functional Theory (DFT) Calculations for Band Structure and Density of States

Density Functional Theory (DFT) serves as a fundamental computational tool to investigate the electronic band structure and density of states (DOS) of Ga₂Se₃. These calculations provide insights into the material's conductivity, optical properties, and the nature of its chemical bonds.

First-principles calculations have revealed that the ordering of the naturally occurring gallium vacancies in the Ga₂Se₃ crystal structure significantly influences its electronic properties, particularly the band gap. Different arrangements of these vacancies, such as straight-line or zigzag-line ordering, can lead to variations in the band gap of up to 0.55 eV.

The integrated density of electronic states determined through experimental techniques like angle-resolved photoemission spectroscopy shows good agreement with the results predicted by DFT calculations. researchgate.netwashington.edu These studies confirm the presence of a one-dimensional electronic state at the valence-band maximum, a direct consequence of the ordered vacancy chains. washington.edu

Meta-Generalized Gradient Approximation (meta-GGA) and SCAN Functionals

To enhance the accuracy of DFT calculations, more sophisticated exchange-correlation functionals are employed. The meta-generalized gradient approximation (meta-GGA), and specifically the Strongly Constrained and Appropriately Normed (SCAN) functional, have proven to be effective in describing the electronic structure of diversely bonded materials like Ga₂Se₃. mdpi.comarxiv.org

The SCAN functional is a non-empirical meta-GGA that satisfies all 17 known exact constraints that a meta-GGA can fulfill. arxiv.org This allows for a more accurate prediction of ground-state properties and band gaps compared to simpler approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). mdpi.comescholarship.orgmdpi.com The SCAN functional is capable of recognizing and appropriately treating different types of chemical bonds, including covalent, metallic, and weak van der Waals interactions, which are relevant in Ga₂Se₃. arxiv.org First-principles calculations using the SCAN functional have been employed to investigate the geometry and electronic band structures of Ga₂Se₃ and related heterostructures. mdpi.com

GW Calculations for Accurate Band Gaps

While DFT is powerful, it is known to underestimate the band gap of semiconductors. To obtain more accurate band gap values, many-body perturbation theory, specifically the GW approximation, is often utilized.

Self-consistent GW (scGW) calculations have been performed for Ga₂Se₃, yielding more precise band gap values. researchgate.netsci-hub.box These calculations have shown that the band gap is sensitive to the level of self-consistency used in the GW method, with higher levels of self-consistency (from G₀W₀ to scGW) resulting in larger band gaps. researchgate.netsci-hub.box For instance, scGW calculations predict a direct band gap of approximately 2.56 eV for zigzag-line vacancy-ordered Ga₂Se₃ and an indirect band gap of about 1.99 eV for the straight-line vacancy-ordered structure at 0 K. The difference in the band gap due to vacancy ordering is consistently around 0.55 eV across normal DFT, hybrid DFT, and GW calculations.

The following table summarizes some of the calculated band gaps for different phases of Ga₂Se₃ using the scGW method at 0 K:

PhaseVacancy OrderingBand Gap (eV)Band Gap Type
mono-Ga₂Se₃Zigzag-line2.53-
ortho-Ga₂Se₃Straight-line2.20-
mono-Ga₂Se₃Zigzag-line~2.56Direct
ortho-Ga₂Se₃Straight-line~1.99Indirect

Table 1: Calculated scGW band gaps of different Ga₂Se₃ phases at 0 K. researchgate.netsci-hub.box

Scissor Operator Correction for Band Gap Underestimation

A simpler, albeit more empirical, approach to correct the underestimation of the band gap in DFT calculations is the use of a "scissor operator." researchgate.netresearchgate.net This method involves rigidly shifting the calculated conduction bands upwards to match the experimentally determined band gap. researchgate.net This correction allows for the calculation of other electronic and optical properties that depend on the band gap energy with improved accuracy. researchgate.netrsc.organu.edu.au While this method is computationally less expensive than GW calculations, its accuracy is dependent on the availability of reliable experimental data for the band gap.

First-Principles Studies of Structural Stability and Energetics

Calculations have demonstrated that zigzag-line and straight-line orderings of gallium vacancies are energetically very close, indicating the possibility of polymorphism in Ga₂Se₃. The structural stability of Ga₂Se₃ has been investigated in various forms, including two-dimensional (2D) layered structures and one-dimensional (1D) nanothreads. mdpi.comwestlake.edu.cn For 2D α-Ga₂Se₃, first-principles calculations have confirmed its excellent structural stability. mdpi.com Similarly, the stability of 1D Ga₂Se₃ nanothreads has been validated through phonon spectrum calculations and ab initio molecular dynamics simulations. westlake.edu.cn

Furthermore, the relative stability of different vacancy-ordered structures can be influenced by external conditions such as hydrostatic pressure. Energetics calculations based on first-principles methods have also been used to determine the formation energies of native point defects in Ga₂Se₃, providing insight into their relative abundance and impact on the material's properties. researchgate.net

Molecular Dynamics (MD) Simulations for Defect Behavior

While not as extensively reported for Ga₂Se₃ as for other semiconductors, molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of defects. MD simulations can provide insights into defect migration, interaction, and their influence on the material's properties at the atomic level over time.

For instance, ab initio molecular dynamics (AIMD) simulations have been used to confirm the structural stability of one-dimensional Ga₂Se₃ nanothreads at finite temperatures. westlake.edu.cn These simulations track the atomic movements over time, ensuring that the structure does not spontaneously disintegrate.

In the broader context of III-V semiconductors like Gallium Arsenide (GaAs), MD simulations have been employed to study nanoindentation, revealing the formation of point defects and the influence of temperature on deformation behavior. mdpi.com Such simulations could be analogously applied to Ga₂Se₃ to understand the behavior of its intrinsic vacancies and other point defects under various conditions, such as mechanical stress or irradiation.

First-principles calculations have been used to investigate the energetics and kinetics of native point defects in Ga₂Se₃, predicting the migration barriers for interstitials. researchgate.net While these are static calculations, they provide the energy landscape that would be used in MD simulations to study the diffusion of these defects. For example, the Ga interstitial is predicted to be a very fast diffuser under n-type conditions with a low migration barrier. researchgate.net

Analysis of Electron Effective Masses

The effective mass of charge carriers (electrons and holes) is a critical parameter that influences the transport properties of a semiconductor, such as mobility. This parameter can be calculated from the curvature of the electronic band structure obtained from first-principles calculations.

Studies on Ga₂Se₃ and related alloys have included the calculation of electron effective masses. For example, in β-Ga₂(O₁₋ₓSeₓ)₃ alloys, the electron effective mass was found to decrease as the selenium content increased. aip.org On average, the electron effective mass was reported to change from 0.245 m₀ to 0.170 m₀ (where m₀ is the free electron mass) as the Se content increased to 16.67%. aip.org

In a study of Ga₂S₃, a related gallium chalcogenide, the effective masses for both electrons and holes were estimated from transport property measurements and theoretical analysis. kau.edu.sa While direct calculations for Ga₂Se₃ are less commonly reported in the provided context, the methodology is transferable. The effective mass is typically anisotropic, depending on the crystallographic direction. aip.org

The following table shows the calculated electron effective masses for β-Ga₂(O₁₋ₓSeₓ)₃ alloys, which provides an indication of the expected behavior in Ga₂Se₃.

DirectionSe Content (x=0)Se Content (x=0.1667)
Γ-X~0.25 m₀~0.17 m₀
Γ-Y~0.25 m₀~0.17 m₀
Γ-ZSlightly smaller than other directionsSlightly smaller than other directions
Geometric Mean 0.245 m₀ 0.170 m₀

Table 2: Electron effective masses of β-Ga₂(O₁₋ₓSeₓ)₃ alloys. aip.org

Q & A

Q. What are the key structural and electronic properties of Ga₂Se₃, and how can they be experimentally determined?

Ga₂Se₃ crystallizes in a cubic structure with a lattice parameter of 5.65 Å and exhibits a density of 4.92 g/cm³ . Its electronic bandgap (indirect, ~2.0–2.5 eV) makes it suitable for optoelectronic applications. Key characterization methods include:

  • X-ray diffraction (XRD) for structural validation.
  • UV-Vis spectroscopy to determine optical bandgap.
  • Hall effect measurements for carrier mobility analysis (~10⁻² cm²/V·s for undoped Ga₂Se₃) .
    Purity levels (≥99.99%) are critical for reproducible results, achievable via vacuum sublimation or zone refining .

Q. What synthesis methods are recommended for high-purity Ga₂Se₃, and how do process parameters influence stoichiometry?

  • Solid-state reaction : Reacting Ga and Se in evacuated quartz ampoules at 800–1000°C for 72 hours .
  • Pulsed Laser Deposition (PLD) : Laser energy (e.g., 337 nm nitrogen laser at 50–100 mJ) affects cluster stoichiometry (e.g., Ga₃Se₂ vs. Ga₂Se₅) .
  • Chemical vapor transport (CVT) : Using iodine as a transport agent to grow single crystals .
    Stoichiometric deviations (>1% Se loss) can lead to defect states, monitored via energy-dispersive X-ray spectroscopy (EDS) .

Q. What safety protocols are essential when handling Ga₂Se₃ in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate Se vapor toxicity.
  • Waste disposal : Segregate Se-containing waste and collaborate with certified hazardous waste contractors .

Advanced Research Questions

Q. How does the structural stability of Ga₂Se₃ monolayers vary across polymorphs, and what drives phase transitions?

Recent studies identified a metastable Ga₂Se₃ monolayer polymorph with hexagonal symmetry, differing from the bulk cubic phase. Stability is influenced by:

  • Surface energy : Hexagonal phases exhibit lower surface energy (0.8–1.2 J/m²) under tensile strain .
  • Temperature-dependent phase transitions : Annealing above 400°C induces cubic-to-hexagonal shifts, analyzed via in-situ TEM .

Q. How can researchers reconcile conflicting reports on Ga₂Se₃’s conductivity in high-frequency (e.g., 6G) applications?

Discrepancies arise from doping effects and defect engineering:

  • Sulfur doping : Adding 5–10% sulfur increases hardness (from plasticine-like to rigid) and enhances THz-range conductivity (comparable to Si in 5G devices) .
  • Defect mitigation : Post-synthesis annealing (300–500°C in Se atmosphere) reduces Se vacancies, improving carrier mobility .
    Methodological consistency in Hall effect measurements (van der Pauw configuration) is critical for cross-study comparisons .

Q. What advanced techniques enable analysis of Ga₂Se₃ clusters and their stoichiometric variability?

  • Laser Desorption Ionization Time-of-Flight Mass Spectrometry (LDI-TOF-MS) : Generates and identifies >100 GaₘSeₙ clusters (e.g., Ga₃Se₂⁺ at m/z 327). Laser energy (50–150 mJ) directly impacts cluster size and charge state .
  • Density Functional Theory (DFT) : Predicts stability of clusters (e.g., Ga₂Se₃⁺ is more stable than GaSe₂⁻) .

Q. How can Ga₂Se₃ be integrated into optoelectronic devices, and what interfacial challenges exist?

  • Heterostructure design : Ga₂Se₃/CdS interfaces in photodetectors require lattice mismatch mitigation (<5%) via buffer layers (e.g., ZnO) .
  • Carrier recombination : Time-resolved photoluminescence (TRPL) reveals recombination lifetimes (<1 ns), optimized via passivation (e.g., Al₂O₃ atomic layer deposition) .

Methodological Guidelines

  • Data contradiction resolution : Use meta-analysis frameworks (e.g., PRISMA) to assess bias in synthesis protocols .
  • Experimental design : Employ Design of Experiments (DoE) for parameter optimization (e.g., PLD laser energy vs. cluster yield) .
  • Collaborative tools : Share datasets via platforms like Zenodo to enhance reproducibility .

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